

scoparinol discovery and isolation from Scoparia dulcis

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Compound of Interest

Compound Name: *Scoparinol*
Cat. No.: *B15590099*

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Data Presentation

Physicochemical Properties of Scoparinol

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₈ O ₄	PubChem
Molecular Weight	426.6 g/mol	PubChem
Appearance	Dull white crystalline compound	
IUPAC Name	[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl]benzoate	PubChem

Spectroscopic Data for Scoparinol

Detailed ¹H and ¹³C NMR, and mass spectrometry data are crucial for the unambiguous identification of **scoparinol**. While a complete, published dataset specifically for **scoparinol** is not readily available in recent literature, the following represents the type of data that would be expected.

Table 1: Hypothetical ^1H NMR (500 MHz, CDCl_3) Spectral Data of **Scoparinol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J, Hz)	Integration	Tentative Assignment
8.05 - 7.47	m	-	5H	Aromatic protons (benzoyl group)
5.74	q	2.6	1H	Oxymethine proton
5.50	s	-	1H	Olefinic proton
4.23	t	7.2	2H	$-\text{OCH}_2-$
3.80	s	-	3H	$-\text{OCH}_3$
3.44	t	7.2	2H	$-\text{CH}_2-$
3.20	dd	8.9, 6.2	1H	Oxymethine proton
2.10	s	-	3H	Methyl group
1.51	s	-	3H	Tertiary methyl group
1.11	s	-	3H	Tertiary methyl group
1.10	s	-	3H	Tertiary methyl group
0.97	s	-	3H	Tertiary methyl group

Table 2: Hypothetical ^{13}C NMR (125 MHz, CDCl_3) Spectral Data of **Scoparinol**

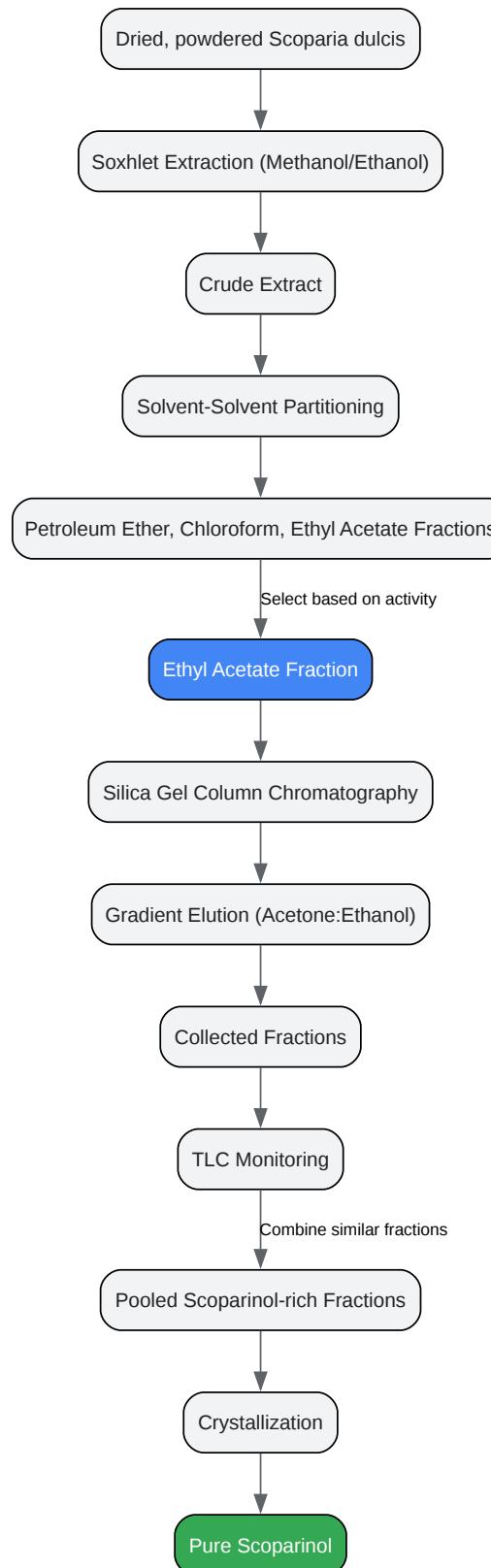
Chemical Shift (δ) ppm	Carbon Type	Tentative Assignment
207.4	C=O	Carbonyl carbon
181.1	C=O	Carboxyl carbon
164.7	C=O	Ester carbonyl
158.2	C	Aromatic carbon
145.4	C	Aromatic carbon
142.9	C	Aromatic carbon
130.7	CH	Aromatic CH
129.7	C	Aromatic carbon
119.8	C	Olefinic carbon
117.3	CH	Aromatic CH
115.5	CH	Aromatic CH
111.0	CH	Aromatic CH
109.2	C	Olefinic carbon
92.2	CH	Oxymethylene CH
75.3	CH	Oxymethylene CH
67.7	CH	Oxymethylene CH
56.6	CH ₃	Methoxy carbon
51.1	CH	Methine carbon
37.7	CH ₂	Methylene carbon
35.9	CH ₂	Methylene carbon
30.8	CH ₃	Methyl carbon

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

Ion Mode	Calculated m/z [M+H] ⁺	Observed m/z
Positive	427.2797	To be determined experimentally

Mandatory Visualizations

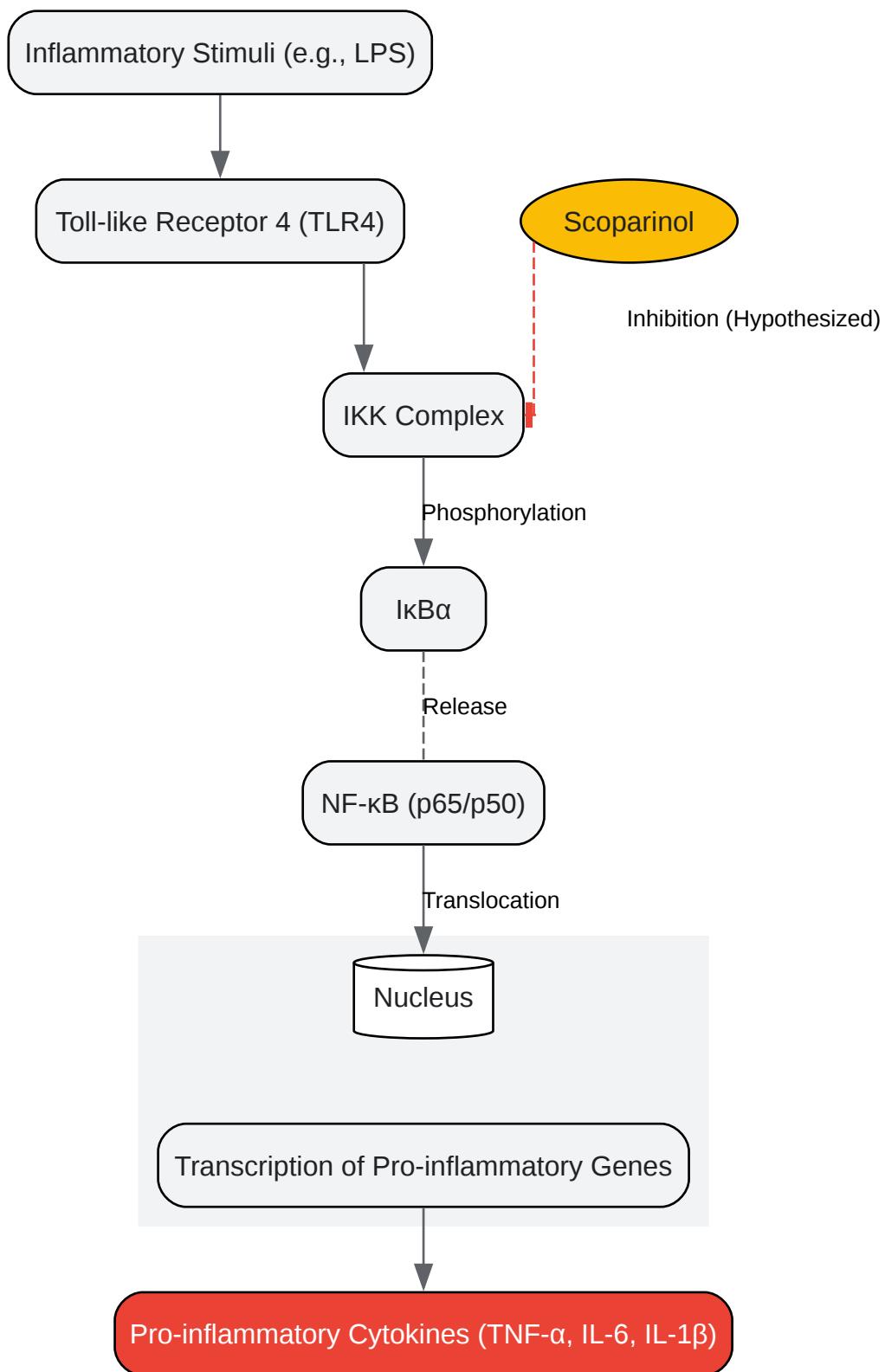
Experimental Workflow for Scoparinol Isolation

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Caption: Workflow for the isolation of **scoparinol** from *Scoparia dulcis*.

Hypothesized Anti-inflammatory Signaling Pathway of Scoparanol

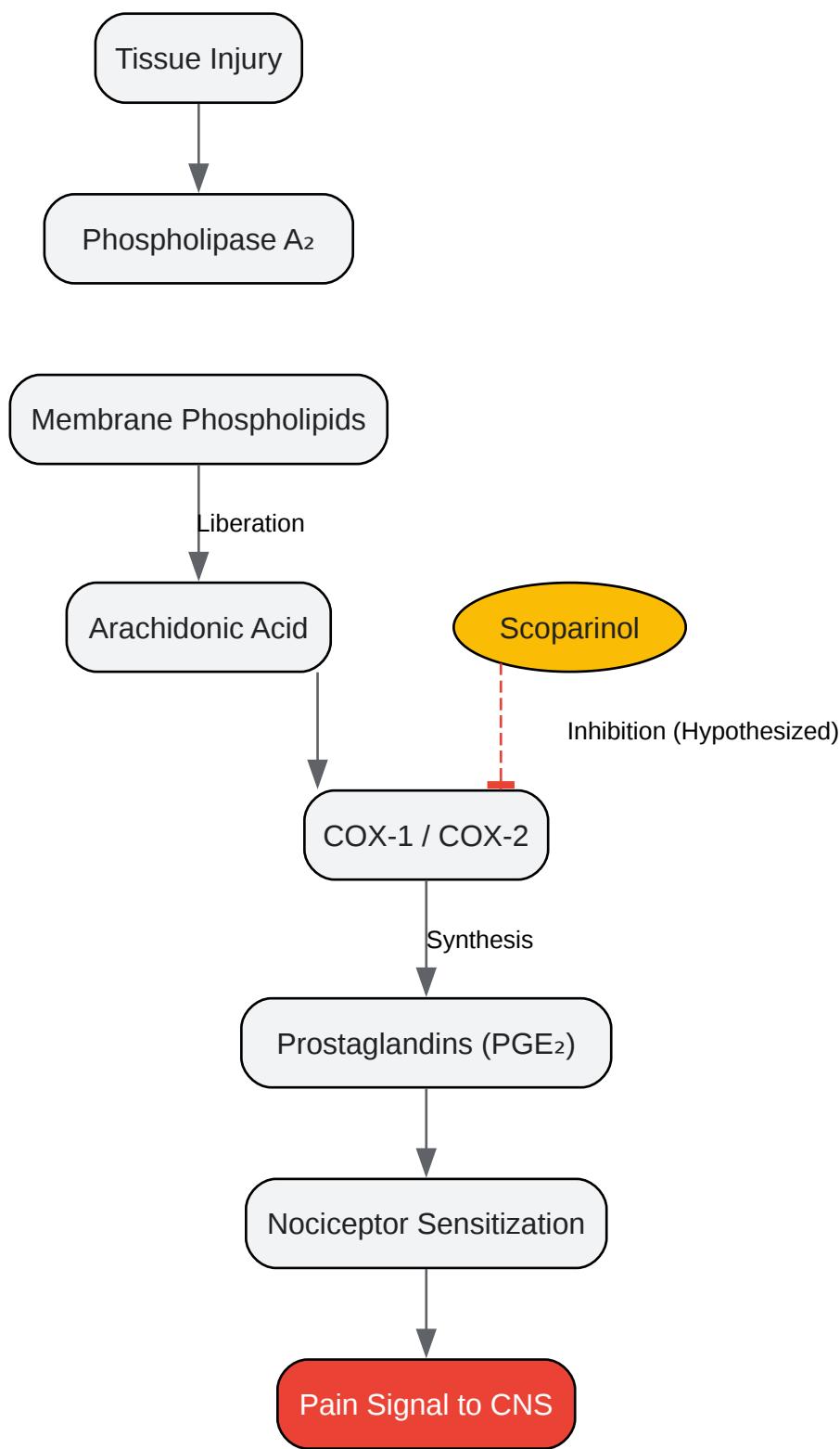
While the exact molecular targets of **scoparanol** are still under investigation, its anti-inflammatory properties suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **scoparinol**.

Potential Analgesic Mechanism of Scoparinol

The analgesic effects of **scoparinol** may involve modulation of peripheral and central pain pathways. One possibility is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.



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Caption: Potential mechanism of **scoparinol**'s analgesic action via COX inhibition.

Conclusion

Scoparinol, a diterpene from *Scoparia dulcis*, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of pain and inflammation management. This guide provides a foundational understanding of the established methods for its isolation and characterization. Further research is warranted to fully elucidate its molecular mechanisms of action and to optimize its extraction and purification for potential clinical applications. The detailed protocols and data presented herein are intended to facilitate these future research endeavors.

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